N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC20199741
Molecular Formula: C17H16BrN3O3
Molecular Weight: 390.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16BrN3O3 |
|---|---|
| Molecular Weight | 390.2 g/mol |
| IUPAC Name | N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C17H16BrN3O3/c1-21-12-5-3-2-4-11(12)10-13(21)16(22)19-8-9-20-17(23)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23) |
| Standard InChI Key | VXLHDUMSVMOGDY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(O3)Br |
Introduction
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. It features a unique combination of functional groups, including a bromofuran moiety and an amide linkage, which contribute to its distinctive chemical properties and potential biological activities. This compound is of interest in various fields, particularly in medicinal chemistry and synthetic methodologies.
Synthesis
The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves several steps, including the formation of the furan derivative and subsequent coupling reactions. These processes require controlled conditions such as temperature and pH to optimize yields. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure facilitates hydrogen bonding with enzymes and proteins, potentially inhibiting their functions. This inhibition may lead to various biological effects, including antimicrobial and anticancer activities. The presence of the bromofuran moiety may enhance these effects by interacting with distinct cellular pathways.
Potential Applications
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has potential applications in various fields:
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Drug Development: Its unique structural features make it valuable for research in drug development, particularly in targeting specific enzymes or receptors.
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Synthetic Methodologies: The compound's versatility in synthetic organic chemistry enables modifications for specific applications.
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Pharmacological Studies: It is a candidate for further pharmacological studies due to its potential biological activities.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide | Contains a pyridine ring instead of indole | Potentially different biological activity due to pyridine's electronic properties |
| N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide | Incorporates a benzothiazole moiety | May exhibit unique pharmacological profiles due to sulfur presence |
| N-(2-{[(5-bromofuran-2-yloxy)carbonyl]amino}ethyl)-indole | Features an ether linkage instead of an amide | Alters solubility and reactivity compared to the original compound |
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